molecular formula C16H16N4O3 B15211841 5-[2-(3,5-Dimethoxyanilino)phenyl]-1,3,4-oxadiazol-2-amine CAS No. 830334-17-3

5-[2-(3,5-Dimethoxyanilino)phenyl]-1,3,4-oxadiazol-2-amine

Cat. No.: B15211841
CAS No.: 830334-17-3
M. Wt: 312.32 g/mol
InChI Key: NSARQTJBJYBFKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-((3,5-Dimethoxyphenyl)amino)phenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features an oxadiazole ring Heterocyclic compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-((3,5-Dimethoxyphenyl)amino)phenyl)-1,3,4-oxadiazol-2-amine typically involves the formation of the oxadiazole ring through cyclization reactions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(2-((3,5-Dimethoxyphenyl)amino)phenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce various substituted derivatives with different functional groups.

Scientific Research Applications

5-(2-((3,5-Dimethoxyphenyl)amino)phenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(2-((3,5-Dimethoxyphenyl)amino)phenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-pyrazoles: These compounds also feature a five-membered ring with nitrogen atoms and have diverse biological activities.

    1,3,4-Oxadiazole Derivatives: Other derivatives of oxadiazole share similar structural features and are used in various applications.

Uniqueness

5-(2-((3,5-Dimethoxyphenyl)amino)phenyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of both the oxadiazole ring and the dimethoxyphenyl group. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

830334-17-3

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

5-[2-(3,5-dimethoxyanilino)phenyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C16H16N4O3/c1-21-11-7-10(8-12(9-11)22-2)18-14-6-4-3-5-13(14)15-19-20-16(17)23-15/h3-9,18H,1-2H3,(H2,17,20)

InChI Key

NSARQTJBJYBFKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC2=CC=CC=C2C3=NN=C(O3)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.